copper(1+);cyclopenta-1,3-diene;triethylphosphane
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of copper(1+);cyclopenta-1,3-diene;triethylphosphane typically involves the reaction of copper(I) chloride with cyclopentadienyl sodium and triethylphosphine . The reaction is carried out under an inert atmosphere to prevent oxidation of the copper(I) center. The general reaction scheme is as follows:
CuCl+NaC5H5+P(C2H5)3→(C5H5)CuP(C2H5)3+NaCl
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes using larger reaction vessels, maintaining strict control over reaction conditions, and ensuring the purity of reagents to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Copper(1+);cyclopenta-1,3-diene;triethylphosphane undergoes various types of chemical reactions, including:
Oxidation: The copper(I) center can be oxidized to copper(II) under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include oxygen and hydrogen peroxide.
Substitution Reagents: Ligand exchange reactions can be carried out using various phosphines, amines, and other ligands.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically results in copper(II) complexes, while substitution reactions yield new organocopper compounds with different ligands .
Scientific Research Applications
Copper(1+);cyclopenta-1,3-diene;triethylphosphane has several scientific research applications, including:
Catalysis: It is used as a catalyst in various organic reactions, including cross-coupling reactions and polymerization.
Material Science: The compound is used in the synthesis of thin films and nanomaterials.
Pharmaceuticals: It serves as a precursor for the synthesis of biologically active molecules.
LED Manufacturing: The compound is used in the production of light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of copper(1+);cyclopenta-1,3-diene;triethylphosphane involves the coordination of the copper(I) center with the cyclopentadienyl and triethylphosphine ligands. This coordination stabilizes the copper(I) center and allows it to participate in various catalytic cycles. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Similar Compounds
- Fluorotris(triphenylphosphine)copper(I)
- Indium Copper Diethylthiolatetriphenylphosphine Complex
- Bromo(1,10-phenanthroline)(triphenylphosphine)copper(I)
Uniqueness
Copper(1+);cyclopenta-1,3-diene;triethylphosphane is unique due to its specific ligand combination, which imparts distinct reactivity and stability compared to other organocopper compounds. The presence of both cyclopentadienyl and triethylphosphine ligands allows for versatile applications in catalysis and material science .
Properties
Molecular Formula |
C11H20CuP |
---|---|
Molecular Weight |
246.80 g/mol |
IUPAC Name |
copper(1+);cyclopenta-1,3-diene;triethylphosphane |
InChI |
InChI=1S/C6H15P.C5H5.Cu/c1-4-7(5-2)6-3;1-2-4-5-3-1;/h4-6H2,1-3H3;1-5H;/q;-1;+1 |
InChI Key |
HFLGHHCQULGGMX-UHFFFAOYSA-N |
Canonical SMILES |
CCP(CC)CC.[CH-]1C=CC=C1.[Cu+] |
Origin of Product |
United States |
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